Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle and thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . For thiazole derivatives, the synthesis involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of these compounds can be solved by direct methods and refined by the full-matrix least-squares procedure .Chemical Reactions Analysis
The chemical reactions of these compounds can be influenced by steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various methods such as IR spectroscopy, NMR spectroscopy, and elemental analysis .Scientific Research Applications
1. Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. L-Proline and Related Chiral Heterocyclic Amino Acids
- Application Summary: L-Proline and related chiral heterocyclic amino acids are used as scaffolds for the synthesis of functionalized 2-amino-1,3-selenazole-5-carboxylates .
- Methods of Application: The carboxylic acid functional group of the L-proline or related chiral heterocyclic amino acid was converted to the corresponding β-keto ester, which was then α-brominated with N-bromosuccinimide. The subsequent reaction of the α-brominated β-keto ester with selenourea afforded the target methyl 2-amino-1,3-selenazole-5-carboxylate .
- Results: The structures of the novel heterocyclic compounds were confirmed by 1H, 13C, and 77Se NMR spectroscopy and HRMS .
3. Pyrrolidine Derivatives as Inverse Agonists
- Application Summary: Pyrrolidine derivatives have been studied as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application: The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results: The study showed that the different spatial orientation of substituents can lead to a different biological profile of drug candidates .
4. Thiazoles in Biological Activities
- Application Summary: Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, antineoplastic drugs, and more .
- Methods of Application: Thiazoles are used as scaffolds for the synthesis of various biologically active compounds .
- Results: Thiazole derivatives have shown several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .
5. Aminothiazole Compounds as Ligands
- Application Summary: Aminothiazole compounds act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists .
- Methods of Application: Aminothiazole compounds are utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .
- Results: The study showed that aminothiazole compounds have potential in various biological applications .
6. Thiazole in Joint and Muscular Discomforts
- Application Summary: Fentiazac, a thiazole compound, is used to manage joint and muscular discomforts .
- Methods of Application: Fentiazac is a newly introduced non-steroidal drug .
- Results: The study showed that fentiazac can effectively manage joint and muscular discomforts .
7. Pyrrolidine Derivatives as Selective Androgen Receptor Modulators
- Application Summary: Pyrrolidine derivatives have been studied as selective androgen receptor modulators (SARMs). The study demonstrated that replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Methods of Application: The study synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Results: The study showed that the different spatial orientation of substituents can lead to a different biological profile of drug candidates .
8. Thiazoles in Antimicrobial and Antiretroviral Drugs
- Application Summary: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
- Methods of Application: Thiazoles are used as scaffolds for the synthesis of various biologically active compounds .
- Results: Thiazole derivatives have shown several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .
9. Aminothiazole Compounds as Ligands
- Application Summary: Aminothiazole compounds act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists .
- Methods of Application: Aminothiazole compounds are utilized as fungicides, inhibiting the in vivo growth of Xanthomonas, or as schistosomicidal and anthelmintic drugs .
- Results: The study showed that aminothiazole compounds have potential in various biological applications .
10. Thiazole in Joint and Muscular Discomforts
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWAIDNVUIJHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |
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